molecular formula C8H9N3S2 B1270337 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol CAS No. 337473-17-3

4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1270337
CAS RN: 337473-17-3
M. Wt: 211.3 g/mol
InChI Key: KPYYIQKXNFIIQR-UHFFFAOYSA-N
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Description

“4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It has been found to act as an antioxidant and scavenge free radicals .


Synthesis Analysis

A series of triazole derivatives were synthesized by cyclization reaction . The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as solvent under reflux condition . The compound was then subjected to addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid to prepare the final compounds .


Molecular Structure Analysis

The molecular formula of “4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” is C8H9N3S2 . Its molecular weight is 211.3 g/mol . The InChIKey of the compound is KPYYIQKXNFIIQR-UHFFFAOYSA-N .


Chemical Reactions Analysis

“4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” undergoes regioselective S-alkylation to form a series of S-substituted derivatives . It also reacts with ethyl bromoacetate to yield ethyl [ (4-methyl-4 H -1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

The molecular weight of “4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” is 211.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .

Safety And Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the hazard statements . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

The antioxidant properties of triazoles make them attractive for the development of new drugs . Future research could focus on exploring the potential of “4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol” and similar compounds in drug development, particularly as antioxidants .

properties

IUPAC Name

4-ethyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-2-11-7(9-10-8(11)12)6-4-3-5-13-6/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYYIQKXNFIIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353054
Record name 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol

CAS RN

337473-17-3
Record name 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol
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Reactant of Route 5
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Reactant of Route 6
4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol

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